molecular formula C17H24ClN3O3S B486117 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane CAS No. 825607-30-5

1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane

Cat. No.: B486117
CAS No.: 825607-30-5
M. Wt: 385.9g/mol
InChI Key: CABCZNVDJVJLRN-UHFFFAOYSA-N
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Description

1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane is a complex organic compound that features a piperazine ring substituted with a chlorophenylsulfonyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane typically involves multiple steps. One common route starts with the preparation of 4-chlorophenylsulfonyl chloride, which is then reacted with piperazine to form 4-[(4-chlorophenyl)sulfonyl]-1-piperazine. This intermediate is subsequently reacted with azepane-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane depends on its specific application. In a biological context, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)hexane
  • 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)octane

Uniqueness

1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane is unique due to the presence of both a piperazine and an azepane ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

azepan-1-yl-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3S/c18-15-5-7-16(8-6-15)25(23,24)21-13-11-20(12-14-21)17(22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCZNVDJVJLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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